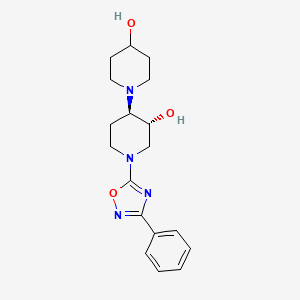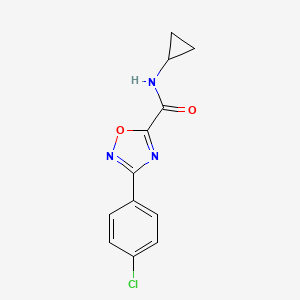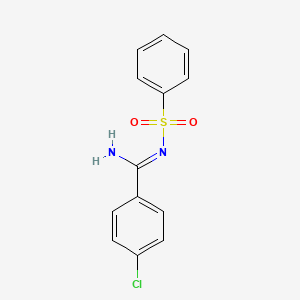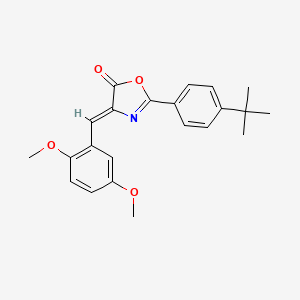
N-(2-methylphenyl)-2-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-pyrimidinecarboxamide, also known as MPPT, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of pharmacology. MPPT is a pyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of N-(2-methylphenyl)-2-pyrimidinecarboxamide is not yet fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, some studies have suggested that this compound may act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of blood glucose levels. Other studies have suggested that this compound may act as a ligand for certain receptors in the body, such as the peroxisome proliferator-activated receptor (PPAR).
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. For example, some studies have suggested that the compound may have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for the treatment of diseases such as arthritis and cardiovascular disease. Other studies have suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-methylphenyl)-2-pyrimidinecarboxamide in lab experiments is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, the compound has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various physiological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of certain experiments.
将来の方向性
There are numerous future directions for research on N-(2-methylphenyl)-2-pyrimidinecarboxamide. One area of focus could be on further elucidating the compound's mechanism of action, which could help to inform the development of new therapeutic agents. Additionally, future studies could investigate the potential of this compound as a tool for studying the regulation of blood glucose levels, as well as its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research could also investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
合成法
N-(2-methylphenyl)-2-pyrimidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminopyrimidine with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base. Other methods include the reaction of 2-chloro-N-(2-methylphenyl)acetamide with potassium cyanide followed by reaction with ammonium carbonate, or the reaction of 2-aminopyrimidine with N-(2-methylphenyl)chloroacetamide in the presence of a base.
科学的研究の応用
N-(2-methylphenyl)-2-pyrimidinecarboxamide has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology. One area of research has focused on the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Other studies have investigated the compound's potential as a tool for studying the mechanisms of certain physiological processes, such as the regulation of blood glucose levels.
特性
IUPAC Name |
N-(2-methylphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-2-3-6-10(9)15-12(16)11-13-7-4-8-14-11/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWZURHZTWQICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[4-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5353868.png)




![N-(isoxazol-5-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353898.png)

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353912.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5353923.png)
![2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5353936.png)
![4-[(1,3-benzodioxol-5-ylmethyl)(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5353944.png)

![N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5353952.png)

